N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves cyclization reactions using hydrazines and diketones.
Coupling reactions: The pyrimidine and pyrazole intermediates are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide may be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-iodophenyl)benzenesulfonamide
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)benzenesulfonamide
Uniqueness
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is unique due to its combination of structural features, including the pyrimidine, pyrazole, and benzenesulfonamide groups. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H21IN6O5S |
---|---|
Molecular Weight |
620.4g/mol |
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H21IN6O5S/c1-14-19(22(31)30(28-14)17-8-4-15(24)5-9-17)13-25-16-6-10-18(11-7-16)36(32,33)29-20-12-21(34-2)27-23(26-20)35-3/h4-13,28H,1-3H3,(H,26,27,29) |
InChI Key |
PMQSXRITIYEFOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
Origin of Product |
United States |
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